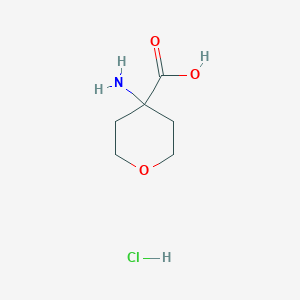

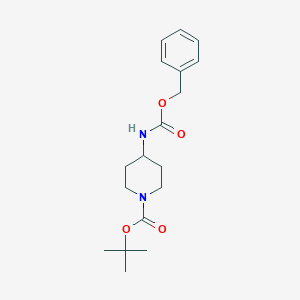

![molecular formula C17H22N2O3 B112361 1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] CAS No. 252882-60-3](/img/structure/B112361.png)

1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

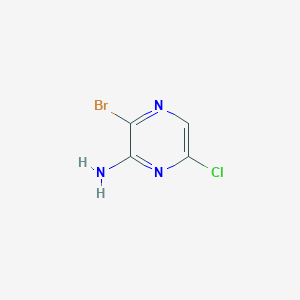

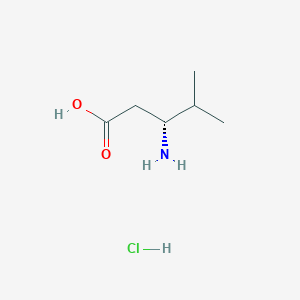

“1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” is an organic compound with the molecular formula C17H22N2O3 . It is used as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of “1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” can be achieved through several methods. One method involves the reaction of 5-bromo-indoline-2-one with N-Boc-diamine . Another method involves the reaction of hydroxyindole with N-Boc-diamine, followed by a reaction with N-bromosuccinimide .

Molecular Structure Analysis

The molecular structure of “1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” is characterized by a spirocyclic structure, which consists of a 3H-indole ring and a 4’-piperidine ring connected at a single carbon atom . The compound also contains a Boc (tert-butoxycarbonyl) protecting group .

Chemical Reactions Analysis

As an intermediate in organic synthesis, “1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” can undergo various chemical reactions. For example, it can react with other reagents to form new compounds, or it can be used as a starting material in the synthesis of other complex molecules .

Physical And Chemical Properties Analysis

“1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” has a molecular weight of 302.37 g/mol . It has a density of 1.2±0.1 g/cm^3, a boiling point of 475.6±45.0 °C at 760 mmHg, and a flash point of 241.4±28.7 °C . The compound has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

This compound serves as a key building block in the synthesis of spirocyclic oxindoles, which are prominent in drug discovery. Spirocyclic oxindoles exhibit a range of biological activities, including acting as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors . Due to their ability to interact with a wide range of receptors, these compounds are valuable in the development of new therapeutic agents.

Chemical Synthesis Methodology

Researchers use this compound to develop new synthetic methodologies. Its complex structure challenges chemists to create more efficient, scalable, and selective synthetic routes, which can then be applied to other complex molecules .

Wirkmechanismus

Target of Action

Spiro compounds, a class to which this compound belongs, have been shown to interact with a wide range of receptors . These include receptors involved in the secretion of growth hormones, neurokinin antagonism, oxytocin antagonism, monoamine transport inhibition, bradykinin antagonism, and cell cycle inhibition .

Mode of Action

The interaction of spiro compounds with their targets often results in significant biological activities, as mentioned above .

Biochemical Pathways

Given the wide range of receptors that spiro compounds interact with, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

The biological activities associated with spiro compounds suggest that they could have significant effects at the molecular and cellular levels .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-8-17(9-11-19)12-6-4-5-7-13(12)18-14(17)20/h4-7H,8-11H2,1-3H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJCWMVHDBKPBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611809 |

Source

|

| Record name | tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] | |

CAS RN |

252882-60-3 |

Source

|

| Record name | tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.